N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-methyl-5-nitrophenyl)-N-(4-phenoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-14-7-10-16(24(27)28)13-19(14)23-21(26)20(25)22-15-8-11-18(12-9-15)29-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJCDBDQIUJRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide typically involves the reaction of 2-methyl-5-nitroaniline with 4-phenoxyaniline in the presence of oxalyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Step 1: Preparation of oxalyl chloride solution in anhydrous solvent (e.g., dichloromethane).
Step 2: Addition of 2-methyl-5-nitroaniline to the oxalyl chloride solution, followed by stirring at low temperature.
Step 3: Gradual addition of 4-phenoxyaniline to the reaction mixture, maintaining the temperature and stirring.
Step 4: Purification of the resulting product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Generation of various oxidized products.
Substitution: Creation of substituted phenoxy derivatives.
Scientific Research Applications
N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide involves its interaction with specific molecular targets. The nitro and phenoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Structural Features and Electronic Effects
The table below compares key structural and synthetic parameters of the target compound with analogs from the literature:
Key Observations :
- Electron-Withdrawing Groups: The nitro group in the target compound is more electron-withdrawing than the chloro/fluoro groups in Compound 28 or BNM-III-170.
- Steric Effects: The 4-phenoxyphenyl group (R2) is bulkier than the 4-methoxyphenethyl group in Compound 28, which could influence binding pocket accessibility in biological targets .
Toxicity and Metabolic Stability
- Metabolism: Rat hepatocyte studies () show that oxalamides with pyridyl or methoxy groups (e.g., S336) resist amide hydrolysis, while ester-containing analogs undergo rapid cleavage.
Biological Activity
N1-(2-methyl-5-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Oxalyl Chloride : Dissolve oxalyl chloride in an anhydrous solvent (e.g., dichloromethane).
- Addition of 2-Methyl-5-Nitroaniline : Introduce 2-methyl-5-nitroaniline to the oxalyl chloride solution and stir at low temperatures.
- Incorporation of 4-Phenoxyaniline : Gradually add 4-phenoxyaniline while maintaining temperature control.
- Purification : Purify the resulting product through recrystallization or chromatography.
This method ensures a high yield and purity of the compound, which is crucial for its subsequent biological evaluations.
The biological activity of this compound is primarily attributed to its structural components, particularly the nitro and phenoxy groups. These groups facilitate interactions with specific molecular targets such as enzymes and receptors, leading to modulation of their activity. The compound is believed to influence pathways involving oxidative stress and cellular metabolism, which are critical in various biological processes.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been tested against human HeLa cells and murine L1210 leukemia cells. Results indicate that this compound exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like melphalan .
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HeLa | 3.5 | Similar to melphalan |
| L1210 | 4.0 | Comparable efficacy |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. It was screened against various strains of bacteria and fungi, demonstrating moderate activity across multiple species. This suggests potential applications in developing new antimicrobial therapies.
Case Studies
Several case studies highlight the versatility of this compound in research:
- Cancer Therapy : A study involving this compound indicated its ability to induce apoptosis in cancer cells through oxidative stress mechanisms, positioning it as a candidate for further development in cancer treatment protocols.
- Antiviral Properties : In vitro studies have shown that derivatives of this oxalamide exhibit antiviral activity against certain viruses, suggesting a broader application in antiviral drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
